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Abstract
MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12

(CDK12) and Cyclin-Dependent Kinase 13 (CDK13), two key regulators of transcriptional

elongation. By forming a covalent bond with a unique cysteine residue (Cys-1039 in CDK12),

MFH290 effectively and irreversibly neutralizes their kinase activity. This inhibition leads to a

significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase

II (Pol II) at the serine 2 position, a critical step for productive transcription elongation.

Consequently, MFH290 treatment results in the downregulation of a specific subset of genes,

most notably those involved in the DNA Damage Response (DDR) pathway. This targeted

disruption of transcription has profound implications for cancer therapy, particularly in creating

synthetic lethality in combination with PARP inhibitors. This technical guide provides an in-

depth overview of the mechanism of action of MFH290, its impact on transcription, and detailed

protocols for key experimental assays.

Introduction
Transcription, the process of converting DNA into RNA, is a fundamental cellular process tightly

regulated at multiple stages. Transcriptional cyclin-dependent kinases (tCDKs), including

CDK12 and CDK13, play a pivotal role in the transition from transcription initiation to productive

elongation. These kinases phosphorylate the C-terminal domain (CTD) of the largest subunit of
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RNA Polymerase II (Pol II), acting as a scaffold for the recruitment of various factors that

facilitate RNA processing and elongation.

Dysregulation of transcriptional processes is a hallmark of cancer. The discovery of MFH290, a

potent and selective covalent inhibitor of CDK12 and CDK13, has provided a valuable chemical

tool to probe the function of these kinases and explore their therapeutic potential.[1] This guide

will delve into the molecular mechanisms by which MFH290 modulates transcription, present

key quantitative data, and provide detailed experimental protocols for researchers in the field.

Mechanism of Action of MFH290
MFH290 exerts its inhibitory effect through a targeted covalent modification of CDK12 and its

close homolog CDK13. The molecule is designed to specifically interact with the ATP-binding

pocket of these kinases.

Covalent Inhibition of CDK12/13
MFH290 contains an electrophilic acrylamide "warhead" that forms a covalent bond with the

thiol group of Cysteine 1039 (Cys1039) located in a region of CDK12 outside of the canonical

kinase domain.[1] This irreversible binding locks the inhibitor in place, leading to sustained

inactivation of the kinase.

Inhibition of RNA Polymerase II CTD Phosphorylation
The primary downstream effect of CDK12/13 inhibition by MFH290 is the reduction of

phosphorylation at serine 2 (Ser2) of the Pol II CTD.[1] This phosphorylation event is crucial for

the transition into a productive elongation phase and for the recruitment of splicing and

polyadenylation factors.

Quantitative Analysis of MFH290 Activity
The potency and selectivity of MFH290 have been characterized through various biochemical

and cellular assays.
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Assay Type Target Metric Value Reference

Biochemical

Assay

Kinase Inhibition CDK12/CycK IC50 7.8 nM [1]

CDK13/CycK IC50 4.3 nM [1]

Cellular Assays

Pol II Ser2

Phosphorylation
Jurkat Cells IC50 200 nM [1]

Anti-proliferative

Activity
MOLM-14 Cells GI50 1 µM [1]

Table 1: Biochemical and Cellular Activity of MFH290. This table summarizes the key potency

metrics of MFH290 against its primary targets and in cellular contexts.

Kinase Percent of Control @ 1 µM MFH290

CDK12 0

CDK13 0

CDK2 100

CDK7 98

CDK9 92

Table 2: Kinome Selectivity of MFH290. This table demonstrates the high selectivity of MFH290
for CDK12 and CDK13 over other cyclin-dependent kinases, as determined by a competition-

based pulldown assay.[1]

Impact on Transcription Regulation
The inhibition of CDK12/13 by MFH290 leads to a distinct transcriptional phenotype, primarily

characterized by the downregulation of long genes with a high number of introns, particularly

those involved in the DNA Damage Response (DDR).
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Downregulation of DNA Damage Response Genes
A key consequence of MFH290 treatment is the suppression of genes essential for

homologous recombination repair, such as BRCA1, BRCA2, ATM, and FANCF.[1] This

"BRCAness" phenotype sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal

interaction.

Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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